Tetramethyltin has the chemical formula (CH₃)₄Sn and is one of the simplest organotin compounds. It appears as a colorless liquid that is both volatile and toxic, necessitating careful handling in laboratory settings. The compound features a tetrahedral structure where a tin atom is surrounded by four methyl groups . Its molecular weight is approximately 178.848 g/mol, and it has unique physical properties such as a boiling point of 351 K and a melting point of 218.18 K .
Research indicates that tetramethyltin exhibits neurotoxic properties. Studies have shown that exposure to organotin compounds can lead to adverse effects on the nervous system, including neurodevelopmental issues. Its toxicity is attributed to its ability to disrupt cellular signaling pathways and induce oxidative stress in biological systems .
Tetramethyltin can be synthesized through several methods:
Tetramethyltin serves multiple purposes across various fields:
Studies have explored the interactions of tetramethyltin with various substrates, including metals and silicon-based materials. These interactions are crucial for understanding its reactivity and potential applications in catalysis and material science. For example, its reaction with technetium heptoxide produces colorless MeTcO₃ under specific conditions .
Several compounds share structural similarities with tetramethyltin. Below are notable examples along with their unique characteristics:
Compound Name | Formula | Unique Features |
---|---|---|
Trimethyltin Chloride | (CH₃)₃SnCl | Used extensively as a PVC stabilizer |
Dimethyltin Dichloride | (CH₃)₂SnCl₂ | Exhibits different biological activity than tetramethyltin |
Monomethyltin Oxide | (CH₃)SnO | Used in biocides; shows less toxicity than tetramethyltin |
Tetramethyltin's unique tetrahedral structure and reactivity set it apart from these similar compounds, making it particularly valuable in organic synthesis and material modification .
The discovery of tetramethyltin ((CH₃)₄Sn) is rooted in the broader development of organometallic chemistry. The first organotin compound, diethyltin diiodide, was synthesized by Edward Frankland in 1849. However, tetramethyltin emerged later as a structurally simpler tetraalkyltin compound. Early synthetic routes involved reactions between tin halides and organometallic reagents. For example, the Grignard method—reacting methylmagnesium iodide with tin tetrachloride (SnCl₄)—became a cornerstone for its production.
Key milestones include:
Method | Reactants | Year | Key Contributors |
---|---|---|---|
Grignard Reaction | SnCl₄ + CH₃MgI | 1916 | Krause, Grüttner |
Redistribution Reaction | (CH₃)₃SnCl + SnCl₄ | 1930 | Kocheshkov |
Direct Methylation | Sn + CH₃X (X = halide) | 1954 | Gilman, Abbott |
Tetramethyltin holds a pivotal role in organometallic research due to its structural simplicity and reactivity. Its tetrahedral geometry (Sn–C bond length: 222 pm) serves as a model for understanding hybridization and bonding in heavier main-group elements. Key contributions include:
Application | Reaction/Process | Outcome |
---|---|---|
Organic Synthesis | RCOCl + (CH₃)₄Sn → RCOCH₃ | Methyl ketone formation |
Surface Functionalization | (CH₃)₄Sn + SiO₂ → Surface-bound Sn | Hydrophobic coatings |
Precursor Chemistry | (CH₃)₄Sn + SnCl₄ → (CH₃)₃SnCl | PVC stabilizer synthesis |
Tetramethyltin occupies a unique niche within organotin chemistry, distinct from tri- and diorganotin derivatives. Its stability and volatility make it indispensable for both fundamental and applied studies:
Property | Tetramethyltin | Trimethyltin Chloride | Dimethyltin Dichloride |
---|---|---|---|
Boiling Point (°C) | 74–75 | 154 | 206 |
Density (g/cm³) | 1.291 | 1.703 | 1.922 |
Sn–C Bond Length (pm) | 222 | 215 | 210 |
Tetramethyltin is an organometallic compound with the chemical formula C₄H₁₂Sn [1] [2] [3]. The compound has a molecular weight of 178.85 grams per mole, as established through various analytical determinations [1] [2] [3]. The International Union of Pure and Applied Chemistry systematic name for this compound is tetramethylstannane [2] [8]. The compound is registered under Chemical Abstracts Service number 594-27-4, which serves as its unique identifier in chemical databases [1] [2] [3].
The molecular composition consists of one tin atom covalently bonded to four methyl groups, making it one of the simplest organotin compounds [1]. Each methyl group contributes three hydrogen atoms to the overall molecular structure, resulting in the empirical formula that accurately reflects the tetramethyl substitution pattern around the central tin atom [1] [2].
Property | Value | Reference |
---|---|---|
Chemical Formula | C₄H₁₂Sn | [1] [2] [3] |
IUPAC Name | tetramethylstannane | [2] [8] |
Molecular Weight (g/mol) | 178.85 | [1] [2] [3] [5] [6] [8] |
CAS Registry Number | 594-27-4 | [1] [2] [3] [5] [6] [8] |
The molecular geometry of tetramethyltin adopts a tetrahedral configuration around the central tin atom [1] [4] [12]. In this arrangement, the tin atom is surrounded by four methyl groups positioned at the vertices of a regular tetrahedron [1]. The bond angles between adjacent carbon-tin-carbon linkages measure 109.5 degrees, which is characteristic of perfect tetrahedral geometry [4] [12].
The coordination number of tin in tetramethyltin is four, corresponding to the four methyl groups directly bonded to the metal center [4]. The hybridization state of the tin atom is sp³, which accounts for the observed tetrahedral geometry [4]. The molecular point group symmetry is Td, reflecting the high degree of symmetrical substitution [1] [4].
The carbon-tin bond length in tetramethyltin is approximately 2.15 Angstroms, which is typical for carbon-tin single bonds in organometallic compounds [19]. This bond length represents an increase compared to carbon-carbon bonds due to the larger atomic radius of tin relative to carbon [19]. The steric number of the central tin atom is four, calculated from the sum of bonded atoms and lone pairs around the metal center [4].
Property | Value | Reference |
---|---|---|
Molecular Geometry | Tetrahedral | [1] [4] [12] |
Bond Angles (degrees) | 109.5 | [4] [12] |
Coordination Number of Tin | 4 | [4] |
Hybridization of Tin | sp³ | [4] |
Point Group Symmetry | Td | [1] [4] |
Carbon-Tin Bond Length (Å) | 2.15 (typical C-Sn bond) | [19] |
Steric Number | 4 | [4] |
Tin possesses the largest number of stable isotopes among all elements in the periodic table, with ten naturally occurring isotopic forms [13]. This isotopic diversity directly influences the mass spectral characteristics and nuclear magnetic resonance properties of tetramethyltin [13] [14]. The most abundant tin isotope in natural samples is ¹²⁰Sn, comprising 32.97 percent of natural tin [13].
The second most abundant isotope is ¹¹⁸Sn, accounting for 24.01 percent of the natural distribution [13]. The isotope ¹¹⁶Sn represents 14.24 percent of natural tin, while ¹¹⁹Sn constitutes 8.58 percent [13]. The remaining isotopes occur in smaller proportions: ¹¹⁷Sn at 7.57 percent, ¹²⁴Sn at 5.98 percent, ¹²²Sn at 4.71 percent, ¹¹²Sn at 0.95 percent, ¹¹⁴Sn at 0.65 percent, and ¹¹⁵Sn at 0.34 percent [13].
The high number of stable tin isotopes results from tin having an atomic number of 50, which represents a magic number in nuclear physics [13]. This isotopic complexity manifests in the mass spectrometry of tetramethyltin, where multiple molecular ion peaks are observed corresponding to different isotopic combinations [9] [13].
Isotope (amu) | Natural Abundance (%) | Reference |
---|---|---|
112 | 0.95 | [13] |
114 | 0.65 | [13] |
115 | 0.34 | [13] |
116 | 14.24 | [13] |
117 | 7.57 | [13] |
118 | 24.01 | [13] |
119 | 8.58 | [13] |
120 | 32.97 | [13] |
122 | 4.71 | [13] |
124 | 5.98 | [13] |
Tetramethyltin exists as a liquid under standard temperature and pressure conditions [2] [3] [5]. The compound presents as a colorless liquid with no visible tint or opacity [2] [3] [5]. The liquid state of tetramethyltin at room temperature results from its relatively low melting point and moderate intermolecular forces [2] [3].
The physical appearance of pure tetramethyltin is characterized by its clarity and absence of color, making it visually similar to water or other colorless organic liquids [2] [3] [5]. The compound maintains its liquid state across a wide temperature range, from its melting point at -54 degrees Celsius to its boiling point at 74-75 degrees Celsius [3] [5] [6].
The melting point of tetramethyltin occurs at -54 degrees Celsius, indicating that the compound remains solid only at significantly reduced temperatures [3] [5] [6] [10]. This low melting point reflects the relatively weak intermolecular forces between tetramethyltin molecules in the crystalline state [3].
The boiling point of tetramethyltin ranges from 74 to 75 degrees Celsius at standard atmospheric pressure [3] [5] [6] [8] [10]. This moderate boiling point facilitates the compound's use in various chemical applications where controlled volatility is desired [3] [5]. The narrow range of reported boiling point values demonstrates the consistency of measurements across different research groups [3] [5] [6] [8] [10].
The triple point temperature of tetramethyltin has been precisely determined as 218.05 Kelvin, corresponding to -55.1 degrees Celsius [15]. Critical temperature measurements indicate that tetramethyltin reaches its critical point at 521.81 Kelvin, equivalent to 248.66 degrees Celsius [15].
The density of tetramethyltin at 20 degrees Celsius is 1.291 grams per cubic centimeter [5] [6] [10]. This density value places tetramethyltin among the moderately dense organic liquids, reflecting the presence of the heavy tin atom in its molecular structure [5] [6]. The density measurement provides important information for volume-to-mass conversions in quantitative chemical applications [5] [6].
The refractive index of tetramethyltin, measured at 20 degrees Celsius using the sodium D-line at 589 nanometers, is 1.441 [5] [6] [10]. This refractive index value falls within the typical range for organometallic compounds and provides a characteristic optical property for compound identification [5] [6]. The refractive index measurement serves as a purity criterion and aids in the characterization of tetramethyltin samples [5] [6] [10].
Tetramethyltin demonstrates distinct solubility patterns that reflect its molecular structure and polarity characteristics [6]. The compound is insoluble in water, which is consistent with its organometallic nature and the hydrophobic character of the methyl substituents [6]. This water insolubility limits its direct application in aqueous systems but enhances its stability toward hydrolysis [6].
In contrast to its water insolubility, tetramethyltin exhibits excellent solubility in organic solvents [6]. The compound dissolves readily in both polar and nonpolar organic solvents, demonstrating its compatibility with a wide range of organic reaction media [6]. This broad solubility profile in organic systems facilitates its use as a reagent in organic synthesis and as a precursor for other organotin compounds [6].
Solvent | Solubility | Reference |
---|---|---|
Water | Insoluble | [6] |
Organic Solvents | Soluble | [6] |
Polar Organic Solvents | Soluble | [6] |
Nonpolar Organic Solvents | Soluble | [6] |
Temperature-dependent measurements reveal variations in the heat of vaporization across different thermal conditions [15]. At 311 Kelvin, the heat of vaporization increases slightly to 32.6 ± 0.2 kilojoules per mole [15]. Over the broader temperature range of 313 to 393 Kelvin, the average heat of vaporization is 31.3 kilojoules per mole [15].
Additional thermodynamic measurements include the heat of formation, which has been determined as -50 ± 80 kilojoules per mole [15]. The heat of fusion at the melting point is 9.234 kilojoules per mole, while the corresponding entropy of fusion is 42.35 joules per mole per Kelvin [15]. The critical pressure of tetramethyltin is 29.813 bar, providing insight into the compound's behavior under extreme conditions [15].
Property | Value | Reference |
---|---|---|
Heat of Vaporization at 298.15 K (kJ/mol) | 32.0 ± 0.8 | [15] |
Heat of Vaporization at 311 K (kJ/mol) | 32.6 ± 0.2 | [15] |
Heat of Vaporization at 313-393 K (kJ/mol) | 31.3 | [15] |
Heat of Formation (ΔfH°) (kJ/mol) | -50 ± 80 | [15] |
Triple Point Temperature (K) | 218.05 | [15] |
Critical Temperature (K) | 521.81 | [15] |
Critical Pressure (bar) | 29.813 | [15] |
Heat of Fusion (kJ/mol) | 9.234 | [15] |
Entropy of Fusion (J/mol·K) | 42.35 | [15] |
The flash point of tetramethyltin is -12 degrees Celsius, indicating that the compound forms flammable vapor-air mixtures at temperatures well below room temperature [3] [5] [6]. This low flash point classifies tetramethyltin as a highly flammable liquid that requires careful handling and storage procedures [3] [5]. The flash point measurement is critical for establishing appropriate fire prevention measures in laboratory and industrial settings [3] [5] [6].
Thermal stability studies of tetramethyltin reveal that the compound undergoes decomposition at elevated temperatures [7]. Pyrolysis investigations conducted in toluene carrier flow systems demonstrate that thermal decomposition begins to occur significantly at temperatures above 530 degrees Celsius [7]. The decomposition process involves the sequential loss of methyl radicals from the tin center, ultimately leading to the formation of various tin-containing fragments and organic products [7].
Flammable;Acute Toxic;Environmental Hazard